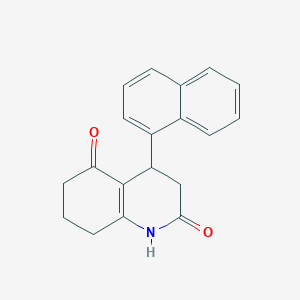

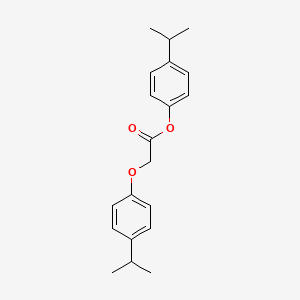

![molecular formula C14H16BrNO B5512923 3-[(2-bromophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5512923.png)

3-[(2-bromophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of structurally related compounds often involves multicomponent reactions, utilizing organo-catalysts at room temperature. For example, Kumar et al. (2016) synthesized a related compound by a one-pot multicomponent reaction involving 3-bromobenzaldehyde, malononitrile, and dimedone, using urea as an organo-catalyst, achieving an 86% yield (Kumar et al., 2016).

Molecular Structure Analysis

Crystal structure characterization is pivotal for understanding the molecular geometry and intermolecular interactions of these compounds. Shi et al. (2007) detailed the crystal structure of a similar compound, highlighting its monoclinic space group and the conformation of its cyclohexenone rings, which were stabilized by intramolecular hydrogen bonds (Shi et al., 2007).

Scientific Research Applications

Protective Agent in Peptide Synthesis

Dimedone and its derivatives, like 3-[(2-bromophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one, have been used as protecting agents for amino groups in peptide synthesis. This application is significant for producing optically pure enamine derivatives and facilitating peptide synthesis. The protecting group can be removed easily, demonstrating the compound's utility in synthetic chemistry (Halpern & James, 1964).

Synthesis of Tetrahydropyrimido Derivatives

This compound plays a role in the synthesis of 5, 6, 7, 8-tetrahydropyrimido derivatives, which have potential antimicrobial activities. Its reactivity towards various agents like DMF-DMA, carbon disulfide, and urea, among others, is critical in creating these derivatives (Elkholy & Morsy, 2006).

Reactivity and Structural Studies

Studies on enaminoketones, including compounds like this compound, have been conducted to understand their reactivity and structural properties. This includes reactions with bromine and iodine, and the formation of salts of the enol-ketimine form. Such studies are vital for advancing the understanding of chemical structures and reactions (Jirkovsky, 1974).

Synthesis of Aromatase Inhibitors

This compound has been involved in the synthesis of novel aromatase inhibitors, which are important in the treatment of hormone-dependent tumors such as breast cancer. The research in this area highlights its potential application in medicinal chemistry (Staněk et al., 1991).

Generation and Reactivity in Photolysis

The compound's derivatives have been studied for their generation and reactivity during photolysis, revealing insights into their photochemical properties. This research has implications for the development of photochemical synthesis methods (Guizzardi et al., 2001).

properties

IUPAC Name |

3-(2-bromoanilino)-5,5-dimethylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO/c1-14(2)8-10(7-11(17)9-14)16-13-6-4-3-5-12(13)15/h3-7,16H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMIGIRMEIIMLOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=O)C1)NC2=CC=CC=C2Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

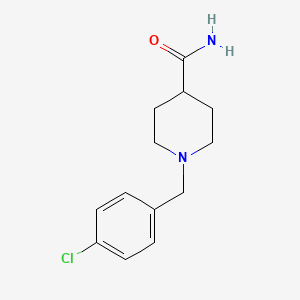

![7-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5512846.png)

![3-isopropyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5512862.png)

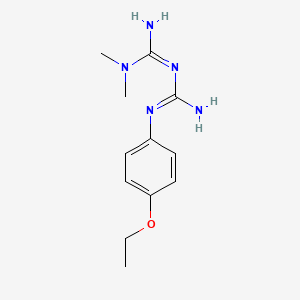

![methyl 2-{[4-(methylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5512866.png)

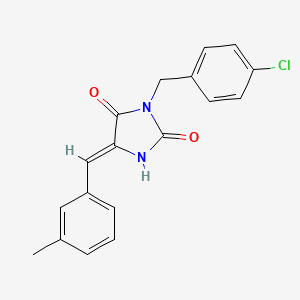

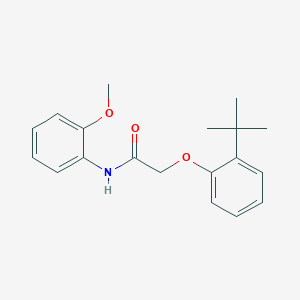

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5512896.png)

![4-methyl-2-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenol](/img/structure/B5512901.png)

![2-{2-[2-(2-methoxyethyl)-4-morpholinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5512913.png)

![ethyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate](/img/structure/B5512925.png)

![N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5512942.png)